molecular formula C9H10INO B13154983 3-Ethyl-4-iodobenzamide

3-Ethyl-4-iodobenzamide

Cat. No.: B13154983
M. Wt: 275.09 g/mol
InChI Key: OTNLGQLFRDYPKW-UHFFFAOYSA-N
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Description

3-Ethyl-4-iodobenzamide is an organic compound with the molecular formula C9H10INO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the third position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-iodobenzamide typically involves the iodination of 3-ethylbenzamide. One common method is the Sandmeyer reaction, where 3-ethylbenzamide is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the para position. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzamide moiety or the ethyl group.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-ethyl-4-azidobenzamide, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

3-Ethyl-4-iodobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-iodobenzamide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The iodine atom can serve as a radiolabel, allowing the compound to be tracked in biological systems. The ethyl group and benzamide moiety may also influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzamide: Lacks the ethyl group, which may affect its reactivity and binding properties.

    3-Ethylbenzamide: Lacks the iodine atom, which limits its use in radiolabeling and coupling reactions.

    N-Ethyl-4-iodobenzamide: Similar structure but with an ethyl group on the nitrogen atom, affecting its chemical properties.

Uniqueness

3-Ethyl-4-iodobenzamide is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical reactivity and potential applications. The combination of these substituents allows for versatile use in synthetic chemistry and biological research.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

3-ethyl-4-iodobenzamide

InChI

InChI=1S/C9H10INO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12)

InChI Key

OTNLGQLFRDYPKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)I

Origin of Product

United States

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